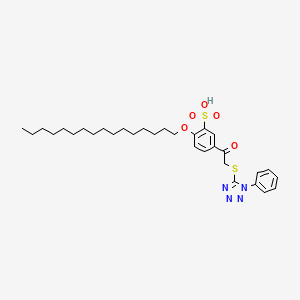

2-(Hexadecyloxy)-5-(((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)benzenesulphonic acid

Description

Historical Context of Benzenesulphonic Acid Derivatives in Organic Chemistry

Benzenesulphonic acid derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. The parent compound, benzenesulphonic acid, was first synthesized in 1884 via the sulfonation of benzene using concentrated sulfuric acid. This reaction, which proceeds through electrophilic aromatic substitution, remains a cornerstone for producing sulfonic acid derivatives. Early applications focused on the conversion of benzenesulphonic acid to phenol through alkaline fusion, a process that laid the groundwork for industrial phenol production.

The development of chlorosulfonation techniques in the early 20th century expanded the utility of benzenesulphonic acids. For instance, the reaction of benzene with chlorosulfonic acid yields benzenesulfonyl chloride, a key intermediate for sulfonamide drugs and surfactants. The strong electron-withdrawing nature of the sulfonic acid group (-SO~3~H) enhances the stability of aromatic systems while directing subsequent substitution reactions to meta positions. This electronic effect has been exploited to design dyes, ion-exchange resins, and polymeric materials with tailored solubility and acidity profiles.

Structural Significance of Hexadecyloxy and Tetrazole Moieties in Surfactant Design

The hexadecyloxy (C~16~H~33~O-) group in 2-(Hexadecyloxy)-5-(((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)benzenesulphonic acid serves as a hydrophobic anchor, a critical feature in surfactant molecules. Long-chain alkoxy groups like hexadecyloxy enhance micelle formation by reducing the critical micelle concentration (CMC), as demonstrated in polyethylene glycol hexadecyl ether (Brij 58), a nonionic surfactant used in pharmaceutical formulations. The hexadecyloxy chain’s ability to intercalate into lipid bilayers improves solubilization efficiency for hydrophobic compounds, making it valuable in drug delivery systems.

The tetrazole moiety (-N~4~C-) introduces unique electronic and steric properties. Tetrazoles act as bioisosteres for carboxylic acids, offering metabolic stability while maintaining hydrogen-bonding capabilities. The 1-phenyl-1H-tetrazol-5-yl group in this compound may participate in metal coordination, as seen in tetrazole-containing enzyme inhibitors that chelate zinc ions. Additionally, the thioacetyl linker (-S-CO-CH~2~-) between the tetrazole and benzene ring enhances conformational flexibility, potentially optimizing interactions with biological targets or surfactant assemblies.

Synergistic Effects in Surfactant Design

- Hydrophobic-Lipophilic Balance (HLB): The hexadecyloxy chain (HLB ≈ 8–10) combined with the polar sulfonic acid group (HLB ≈ 40) creates an amphiphilic structure suitable for oil-in-water emulsions.

- pH Responsiveness: The sulfonic acid’s strong acidity (pKa ≈ −2.8) ensures ionization across a broad pH range, while the tetrazole’s moderate acidity (pKa ≈ 4–6) introduces pH-dependent behavior.

Positional Isomerism and Electronic Effects in Polyfunctional Aromatic Sulfonic Acids

The substitution pattern on the benzene ring profoundly influences the electronic properties and reactivity of this compound. The sulfonic acid group at the 1-position exerts a strong meta-directing effect, guiding the hexadecyloxy and tetrazole-thioacetyl groups to the 2- and 5-positions, respectively. This arrangement minimizes steric clashes while maximizing resonance stabilization through conjugation with the sulfonate group.

Electronic Effects of Substituents

- Sulfonic Acid Group (-SO~3~H):

Hexadecyloxy Group (-O-C~16~H~33~):

Tetrazole-Thioacetyl Moiety:

| Substituent Position | Electronic Contribution | Steric Impact |

|---|---|---|

| 1-SO~3~H | Strong −I effect, meta-directing | Minimal due to planar geometry |

| 2-O-C~16~H~33~ | Weak +R effect, ortho/para-directing | High (C~16~ chain induces torsional strain) |

| 5-S-CO-CH~2~-Tetrazole | −M effect from tetrazole, ortho/para-directing | Moderate (flexible thioacetyl linker) |

Properties

CAS No. |

38407-79-3 |

|---|---|

Molecular Formula |

C31H44N4O5S2 |

Molecular Weight |

616.8 g/mol |

IUPAC Name |

2-hexadecoxy-5-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]benzenesulfonic acid |

InChI |

InChI=1S/C31H44N4O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-40-29-22-21-26(24-30(29)42(37,38)39)28(36)25-41-31-32-33-34-35(31)27-19-16-15-17-20-27/h15-17,19-22,24H,2-14,18,23,25H2,1H3,(H,37,38,39) |

InChI Key |

DTIQUXHSHTXVAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

2-(Hexadecyloxy)-5-(((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)benzenesulphonic acid, with the CAS number 38407-79-3, is a complex organic compound notable for its unique molecular structure, which includes a hexadecyl ether group, a tetrazole moiety, and a benzenesulfonic acid group. This combination of functional groups suggests potential applications in pharmaceuticals and materials science due to its biological activity.

Molecular Characteristics

- Molecular Formula : C31H44N4O5S2

- Molecular Weight : 616.83 g/mol

- Structural Features :

- Hexadecyl ether group: Contributes to hydrophobic properties.

- Tetrazole moiety: Known for high reactivity and biological activity.

- Benzenesulfonic acid group: Provides strong acidity and utility in organic synthesis.

Synthesis

The synthesis of this compound typically involves multiple steps requiring careful optimization to achieve high yields and purity. The methods may include various organic reactions such as nucleophilic substitutions and coupling reactions involving the tetrazole and sulfonic acid functionalities .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Hydrogen Bonding : The presence of polar functional groups allows for hydrogen bonding with biological targets.

- Hydrophobic Interactions : The long hexadecyl chain enhances interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that compounds with similar tetrazole structures often exhibit antimicrobial properties. For instance, studies have shown that tetrazole derivatives can possess significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species .

Table 1: Antimicrobial Activity of Related Tetrazole Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Tetrazole Derivative A | Staphylococcus aureus | 8 |

| Tetrazole Derivative B | Escherichia coli | 16 |

| Tetrazole Derivative C | Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that many tetrazole derivatives, including those structurally similar to our compound, exhibited low cytotoxicity (IC50 >100 µM), suggesting a favorable safety profile for further development .

Case Studies

Several studies have focused on the biological activity of tetrazole-containing compounds:

- Antibacterial Screening : A series of novel tetrazoles were screened against clinical strains of Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity compared to standard antibiotics like oxytetracycline .

- Antimycobacterial Activity : Compounds were evaluated for their efficacy against Mycobacterium tuberculosis strains. Although some derivatives showed promise, many did not exhibit significant activity (MIC values ranging from 256 to 512 µg/mL) .

- Toxicological Assessment : Comprehensive toxicological evaluations using pkCSM software indicated low environmental hazards and non-carcinogenic properties for several derivatives tested .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 616.83 g/mol. Its structure includes a hexadecyl ether group, a tetrazole moiety, and a benzenesulfonic acid group, which contribute to its unique properties such as hydrophobicity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing tetrazole groups exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the hexadecyl group in 2-(Hexadecyloxy)-5-(((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)benzenesulphonic acid may enhance its membrane permeability, potentially increasing its efficacy as an antimicrobial agent .

Anti-inflammatory Properties

Tetrazole derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Antiviral Activity

The antiviral properties of tetrazole-containing compounds have been explored, particularly their ability to inhibit viral replication. Studies have shown that certain tetrazoles can inhibit DNA polymerases associated with viruses such as Herpes Simplex Virus and Influenza A, indicating that this compound may also possess antiviral potential .

Surfactant Properties

The long-chain hexadecyl group contributes to surfactant characteristics, making the compound useful in formulations requiring surface-active agents. Its ability to lower surface tension can be beneficial in various applications, including detergents and emulsifiers.

Nanotechnology

Due to its unique chemical structure, this compound can be utilized in nanotechnology for drug delivery systems. The hydrophobic tail may facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: sulphonic acid derivatives , tetrazole-containing compounds , and long-chain surfactants . Below is a comparative analysis using available evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Sulphonic Acid Derivatives :

- Both the target compound and the benzenesulphonic acid derivative in feature hexadecyloxy chains, suggesting shared surfactant behavior. However, the latter’s dioxopropyl group may reduce aqueous solubility compared to the tetrazole-thioacetyl group in the target compound .

- Sulphonic acid moieties enhance ionic character, making these compounds suitable for detergent formulations or ion-exchange resins.

Tetrazole vs. Thiadiazole/Isoxazole :

- The tetrazole ring in the target compound offers higher nitrogen content and metabolic stability compared to thiadiazole or isoxazole derivatives (e.g., N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl acetamide ). This could position the target compound for pharmaceutical applications, such as protease inhibition or metal chelation .

Long-Chain Surfactants :

- The hexadecyloxy chain (C16) in the target compound aligns with industrial surfactants like sodium dodecyl sulphate (SDS), though SDS lacks the aromatic and heterocyclic complexity. The extended chain likely lowers critical micelle concentration (CMC), improving surface activity .

Q & A

Q. What are the key steps in synthesizing the tetrazole ring in this compound, and how can reaction conditions be optimized?

The tetrazole ring is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For derivatives like the 1-phenyl-1H-tetrazole moiety, refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reactions) is effective . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity (e.g., THF/Et₃N mixtures), and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 0.26 mmol scale) to improve yield and purity .

Q. Which spectroscopic methods are critical for characterizing the sulphonic acid and tetrazole functionalities?

- FT-IR : Confirm sulphonic acid groups via S=O stretching (1180–1250 cm⁻¹) and tetrazole C=N bands (1450–1550 cm⁻¹).

- ¹H/¹³C NMR : Assign benzenesulphonic acid protons (δ 7.5–8.5 ppm) and tetrazole-linked thioacetate methylene (δ 3.5–4.5 ppm).

- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between tetrazole and benzene rings) using single-crystal data .

Q. How can solubility challenges in aqueous media be addressed during bioactivity assays?

Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to enhance solubility. For pH-dependent studies, adjust to pH 7–8 using phosphate buffers, as sulphonic acid groups are ionized in this range .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in SAR studies for tetrazole-containing derivatives?

- Comparative docking studies : Compare binding poses (e.g., with superoxide dismutase or COX-2) to identify critical substituents (e.g., hexadecyloxy chain vs. phenylthio groups) .

- Meta-analysis : Cross-reference bioactivity data (e.g., IC₅₀ values) from structurally analogous compounds (e.g., 5-aryl-2H-tetrazole-2-acetic acids) to validate trends .

Q. How can catalytic systems improve the synthesis of the thioacetyl linker?

Copper(I)-catalyzed thiol-ene "click" reactions (e.g., using CuI at 0.13 mmol) enable regioselective thioacetylation. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance efficiency in coupling aryl bromides with thiols .

Q. What experimental designs are robust for assessing antioxidant activity while minimizing interference from the sulphonic acid group?

Q. How do crystallographic data inform conformational stability in polar vs. nonpolar environments?

Single-crystal X-ray structures (e.g., P2₁/c space group, R factor = 0.051) reveal intramolecular H-bonding between sulphonic acid and tetrazole, stabilizing the molecule in polar solvents. In nonpolar media, hydrophobic hexadecyloxy chains dominate packing .

Q. What statistical methods address batch-to-batch variability in biological replicate studies?

- Split-plot designs : Assign synthesis batches to main plots and bioassay replicates to subplots to isolate variability sources .

- ANOVA with Tukey’s post-hoc test : Compare means across batches (α = 0.05) to identify outliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.